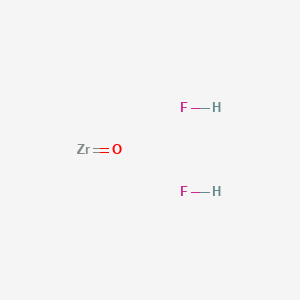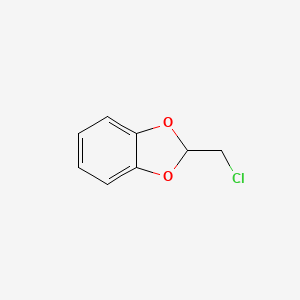![molecular formula C8H16O2Si B14712430 Dimethylbis[(prop-2-en-1-yl)oxy]silane CAS No. 18269-92-6](/img/structure/B14712430.png)
Dimethylbis[(prop-2-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20O2Si It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylbis[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of dimethylchlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
(CH3)2SiCl2+2CH2=CHCH2OH→(CH3)2Si(OCH2CH=CH2)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding saturated silane.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the allyl groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Saturated Silanes: Resulting from the reduction of the compound.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Dimethylbis[(prop-2-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Wirkmechanismus
The mechanism by which dimethylbis[(prop-2-en-1-yl)oxy]silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile reagent, participating in various chemical transformations. In materials science, its ability to form stable silicon-oxygen bonds contributes to the enhanced properties of silicon-based materials. The molecular targets and pathways involved vary based on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a tert-butyl group instead of a dimethyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an allyloxy group.
Trimethyl(propargyloxy)silane: Similar but with a trimethylsilane core.
Uniqueness
Dimethylbis[(prop-2-en-1-yl)oxy]silane is unique due to its specific combination of allyloxy groups and a dimethylsilane core, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications requiring specific chemical transformations and material properties.
Eigenschaften
CAS-Nummer |
18269-92-6 |
|---|---|
Molekularformel |
C8H16O2Si |
Molekulargewicht |
172.30 g/mol |
IUPAC-Name |
dimethyl-bis(prop-2-enoxy)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
InChI-Schlüssel |
QVBNFJYTSUIDFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(OCC=C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


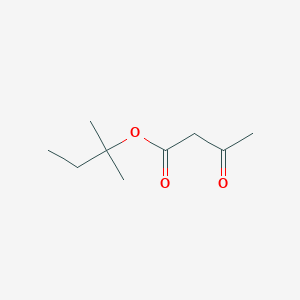
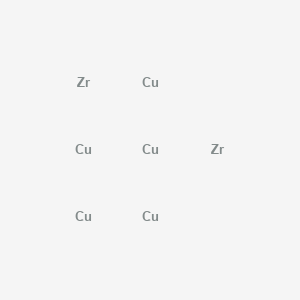
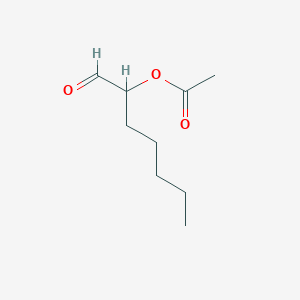

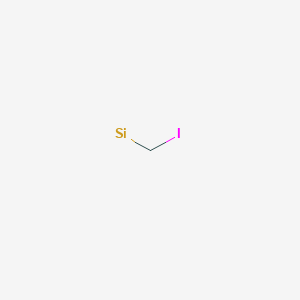
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)


![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)

